molecular formula C7H13N3O B8532693 4-(1,2,4-Triazol-1-yl)-3-pentanol

4-(1,2,4-Triazol-1-yl)-3-pentanol

Cat. No. B8532693
M. Wt: 155.20 g/mol
InChI Key: ISPPVVXDDHQHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05011850

Procedure details

3.6 g (0.052 mole) of 1,2,4-triazole are added to a solution of 0.1 g (0.043 mole) of sodium in 30 ml of n-propanol at room temperature, while stirring. A solution of 13.2 g (0.043 mole) of 2-(4-chlorophenyl-tert.-butyl)-2-[1-(1,2,4-triazol-1-yl)-ethyl]-oxirane in 20 ml of n-propanol is then added. The reaction mixture is heated under reflux for 20 hours and then cooled and poured onto 300 ml of water. The mixture is extracted with methylene chloride and the methylene chloride phase is washed with water, dried over sodium Sulphate and concentrated in vacuo. The residue is purified by column chromatography (silica gel; ethyl acetate:ether=3:1). 4 g (24.8% of theory) of 1-(4-chlorophenyl)-2,2-dimethyl-3-(1,2,4-triazol-1-yl)-methyl)-4-(1,2,4-triazol-1-yl)-3-pentanol of melting point 59° C. are obtained.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
2-(4-chlorophenyl-tert.-butyl)-2-[1-(1,2,4-triazol-1-yl)-ethyl]-oxirane
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=NC=N1.[Na].ClC1C=CC([CH2:14][C:15]([C:18]2([CH:21]([N:23]3[CH:27]=[N:26][CH:25]=[N:24]3)[CH3:22])C[O:19]2)(C)C)=CC=1.O>C(O)CC>[N:23]1([CH:21]([CH3:22])[CH:18]([OH:19])[CH2:15][CH3:14])[CH:27]=[N:26][CH:25]=[N:24]1 |^1:5|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
0.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
30 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
2-(4-chlorophenyl-tert.-butyl)-2-[1-(1,2,4-triazol-1-yl)-ethyl]-oxirane
Quantity
13.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(C)(C)C1(OC1)C(C)N1N=CN=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(CC)O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with methylene chloride
WASH
Type
WASH
Details
the methylene chloride phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium Sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel; ethyl acetate:ether=3:1)

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C(C(CC)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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